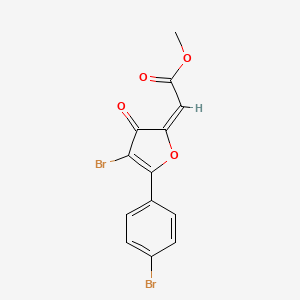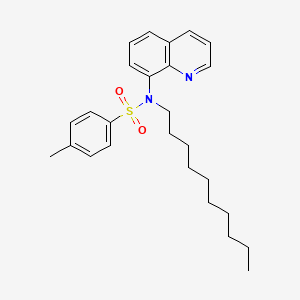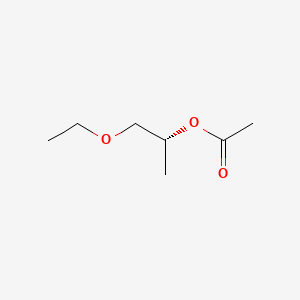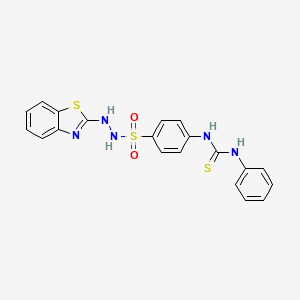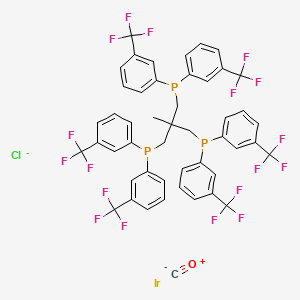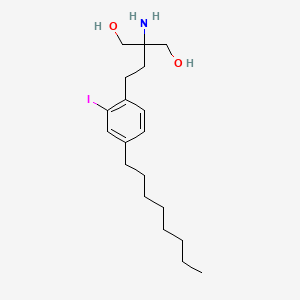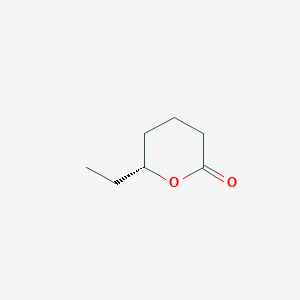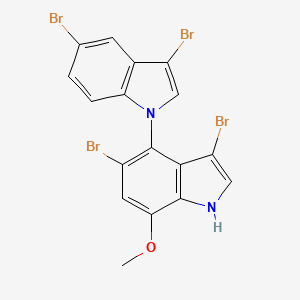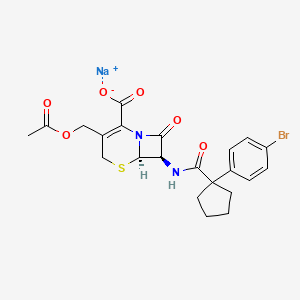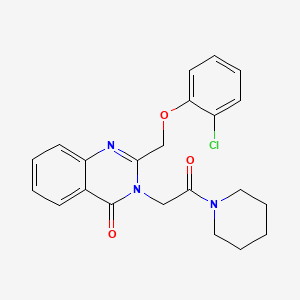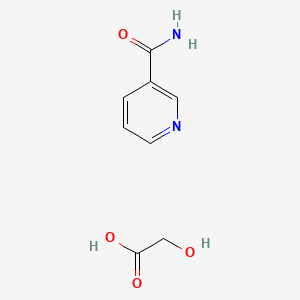
Niacinamide glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niacinamide is a form of vitamin B3, known for its significant benefits in skincare, including anti-aging, skin brightening, and protection of the skin barrier . Glycolic acid, on the other hand, is an alpha hydroxy acid commonly used in skincare for its exfoliating properties . The combination of these two compounds results in niacinamide glycolate, which is used primarily in cosmetic formulations for its skin conditioning properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of niacinamide glycolate typically involves the reaction of niacinamide with glycolic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the glycolate ester. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of catalysts and advanced purification methods, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Niacinamide glycolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines and alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Niacinamide glycolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
The mechanism of action of niacinamide glycolate involves several molecular targets and pathways:
NAD+ Synthesis: Niacinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular energy metabolism and redox reactions.
Anti-inflammatory: Niacinamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and stabilizing mast cells.
Vergleich Mit ähnlichen Verbindungen
Niacinamide glycolate can be compared with other similar compounds, such as:
Glycolic Acid: Glycolic acid is primarily known for its exfoliating effects, but when combined with niacinamide, it also provides skin conditioning benefits.
By combining the benefits of niacinamide and glycolic acid, this compound offers a unique profile that makes it a valuable ingredient in skincare formulations .
Eigenschaften
CAS-Nummer |
683226-77-9 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O.C2H4O3/c7-6(9)5-2-1-3-8-4-5;3-1-2(4)5/h1-4H,(H2,7,9);3H,1H2,(H,4,5) |
InChI-Schlüssel |
ZUWUQLAVERUBMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)N.C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
